N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine: is a complex organic compound that features a unique combination of pyrazole, thiadiazole, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and nitroethane. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can introduce additional functional groups to the pyrazole or thiadiazole rings.
Scientific Research Applications
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound shares the pyrazole core but differs in its functional groups and overall structure.
Organochlorine Compounds: These compounds contain chlorine atoms and have different chemical properties and applications compared to N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine.
Uniqueness
The uniqueness of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H16N8O2S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[2-(3-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H16N8O2S/c26-25(27)15-7-10-23(22-15)11-8-16-19-20-17(28-16)18-14-6-9-24(21-14)12-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,18,20,21) |
InChI Key |
IFIGNHWYBIZBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=CC(=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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